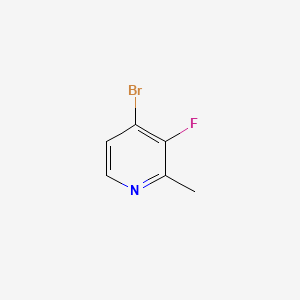

4-Bromo-3-fluoro-2-methylpyridine

Descripción general

Descripción

4-Bromo-3-fluoro-2-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method is the bromination of 2-methylpyridine followed by fluorination. For instance, 2-bromo-4-methylpyridine can be fluorinated using reagents like N-fluoropyridinium salts . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper fluoride (CuF2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are employed to achieve efficient production . These methods are designed to be scalable and cost-effective for large-scale manufacturing.

Análisis De Reacciones Químicas

Substitution Reactions

4-Bromo-3-fluoro-2-methylpyridine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.

- Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used under mild to moderate conditions.

Coupling Reactions

This compound is commonly used in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds with boronic acids or esters.

- Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are employed with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- For example, coupling with phenylboronic acid yields 3-phenyl-4-fluoro-2-methylpyridine.

Oxidation and Reduction

This compound can undergo oxidation and reduction reactions, though these are less common compared to substitution and coupling reactions.

Comparison with Similar Compounds

| Compound | Key Differences | Reactivity & Applications |

|---|---|---|

| 3-Bromo-4-methylpyridine | Lacks the fluorine atom, affecting its reactivity and applications. | May exhibit different electronic and steric properties, leading to variations in reaction outcomes. |

| 4-Fluoro-2-methylpyridine | Lacks the bromine atom, making it less reactive in certain substitution reactions. | Less reactive in substitution reactions where bromine is essential. |

| 2-Bromo-5-fluoropyridine | Different substitution patterns, leading to different reactivity and applications. | Exhibits different chemical behavior due to the altered positions of bromine and fluorine on the pyridine ring. |

| 4-Bromo-3-fluoro-2,6-dimethylpyridine | Contains two methyl groups at the 2 and 6 positions. | The addition of the methyl group at position 6 affects the reactivity and properties of the compound compared to This compound. |

Other Reactions

- Arylamine Protection Synthesis of the compound 4-bromo-2-methylaniline can be achieved through a series of steps involving arylamine protection, bromination, and hydrolysis .

- Reaction with Imidazole Derivatives Reacts with 2-fluoro-4-methylpyridine to optimize synthesis of pyridinylimidazole-type p38α .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Bromo-3-fluoro-2-methylpyridine, with the chemical formula C6H5BrFN, is characterized by the presence of bromine and fluorine substituents on the pyridine ring. Its structure allows for unique reactivity patterns that are exploited in different chemical syntheses and applications.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics. A specific study demonstrated that a fluorinated pyridine derivative showed high activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL .

Cancer Research

In cancer research, compounds based on this compound have been evaluated for their anticancer properties. Molecular docking studies suggest that these compounds can interact effectively with specific protein targets associated with cancer cell proliferation, indicating their potential as lead compounds in anticancer drug development .

Agrochemicals

The compound is also explored in the field of agrochemicals, particularly as a potential herbicide or pesticide. Its structural characteristics allow it to interact with biological systems in plants, potentially leading to herbicidal activity. Research into related pyridine derivatives has shown promise in selectively targeting weed species while minimizing damage to crops .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and coupling reactions, leading to the formation of more complex molecules used in pharmaceuticals and materials science. For example, it has been utilized in synthesizing acyl thiourea derivatives, which are recognized for their bioactive properties .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Fluorinated Pyridine Derivative | 1.95 - 15.63 | Staphylococcus aureus, E. coli |

| Acyl Thiourea Derivative | 0.251 | Calf intestinal alkaline phosphatase (CIAP) |

Table 2: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | With amines in ethanol | 85 |

| Coupling Reaction | Pd-catalyzed coupling with aryl halides | 91 |

Case Study 1: Development of Antimicrobial Agents

A recent study focused on synthesizing derivatives of this compound and evaluating their antimicrobial efficacy against common pathogens. The results indicated that modifications at the nitrogen position significantly enhanced activity against Gram-positive bacteria, suggesting avenues for further development into therapeutic agents .

Case Study 2: Agrochemical Applications

Another investigation assessed the herbicidal potential of pyridine derivatives including this compound against several weed species. The findings revealed selective toxicity towards target weeds while showing minimal phytotoxicity on crops, highlighting its potential use as an environmentally friendly herbicide .

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to enzymes or receptors . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-3-fluoro-2-methylpyridine: Similar in structure but with a chlorine substituent instead of bromine.

2-Bromo-5-fluoropyridine: Another fluorinated pyridine with different substitution patterns.

Uniqueness

4-Bromo-3-fluoro-2-methylpyridine is unique due to its specific combination of bromine, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds .

Actividad Biológica

4-Bromo-3-fluoro-2-methylpyridine is a substituted pyridine derivative known for its diverse biological activities and applications in medicinal chemistry. The compound's unique structure, characterized by the presence of bromine and fluorine atoms, enhances its reactivity and potential interactions with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has the molecular formula C6H5BrFN. Its structural features include:

- Bromine (Br) : Affects reactivity and interaction with biological molecules.

- Fluorine (F) : Enhances lipophilicity and stability, influencing pharmacokinetic properties.

- Methyl Group (CH3) : Contributes to steric effects and molecular interactions.

The mechanism of action for this compound involves:

- Interaction with Enzymes : The compound can modulate enzyme activity, particularly in pathways related to inflammation and cell signaling.

- Binding Affinity : The presence of halogens (Br and F) increases binding affinity to specific receptors or enzymes, potentially leading to inhibition or activation of biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown effective inhibition against:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values suggest that the compound is a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

Synthesis of p38 MAP Kinase Inhibitors :

A study explored the synthesis of pyridinylimidazole derivatives using this compound as a precursor. The resulting compounds showed potent inhibition of p38 MAP kinase, a target in inflammatory diseases. The best-performing derivative achieved an IC50 value significantly lower than the parent compound . -

Fluoropyridine Derivatives :

Research on fluoropyridines highlighted the role of halogen substitution in enhancing biological activity. This compound was synthesized alongside other derivatives, revealing that modifications led to improved pharmacological profiles in various assays .

Data Tables

| Biological Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 10 | |

| Anti-inflammatory | TNF-alpha | 25 | |

| p38 MAP Kinase Inhibition | p38 MAPK | 5 |

Pharmacokinetics

The introduction of fluorine atoms into the structure enhances the compound's bioavailability and metabolic stability. Studies suggest that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Propiedades

IUPAC Name |

4-bromo-3-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCRCEBISJMOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211583-78-6 | |

| Record name | 4-bromo-3-fluoro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.